REACTION_CXSMILES
|
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[O:9]=[C:10]1C2(CCNCC2)C(=O)CC1.C([N:23]([CH2:26][CH3:27])[CH2:24][CH3:25])C>C(O)C.O>[N:6]1[CH:7]=[CH:8][C:3]([N:23]2[CH2:24][CH2:25][C:10](=[O:9])[CH2:27][CH2:26]2)=[CH:4][CH:5]=1 |f:0.1|
|
Name
|
4-chloropyridine hydrochloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C1CCC(C12CCNCC2)=O
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 150° C. for 22 hours in a sealed tube
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
5N aqueous sodium hydroxide solution (25 ml) was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with a mixed solvent of chloroform-methanol (10:1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, sodium hydroxide (15 g)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (chloroform:methanol=9:1, 1% aqueous ammonia)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |